2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Description
The compound 2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide features a central imidazole ring substituted at positions 2 and 5 with 3-methoxyphenyl and 4-methylphenyl groups, respectively. A sulfanyl (-S-) linker connects the imidazole core to an acetamide moiety, which is further modified with an oxolane (tetrahydrofuran) methyl group.
Properties
IUPAC Name |
2-[[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-16-8-10-17(11-9-16)22-24(31-15-21(28)25-14-20-7-4-12-30-20)27-23(26-22)18-5-3-6-19(13-18)29-2/h3,5-6,8-11,13,20H,4,7,12,14-15H2,1-2H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMERXYOPAKIJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, the introduction of the methoxyphenyl and p-tolyl groups, and the attachment of the tetrahydrofuran moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as in the laboratory synthesis. industrial methods often employ continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazole derivatives.
Scientific Research Applications
2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparison of Related Compounds
Key Observations:
- The 4-methylphenyl group at position 5 introduces steric bulk, which may influence receptor selectivity compared to smaller substituents (e.g., methylsulfinyl in ).
Biological Activity
The compound 2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.
Synthesis
The synthesis of this compound typically involves several steps, utilizing readily available starting materials. Common reagents include acids, bases, and solvents such as dichloromethane and ethanol. The optimization of synthetic routes is crucial for enhancing yield and reducing costs, often involving advanced purification techniques and recycling methods to minimize waste.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may influence various signaling pathways related to inflammation and cell growth. The exact molecular targets are still under investigation, but potential interactions with enzymes or receptors have been noted.
Anticancer Activity
Recent studies indicate that compounds similar to this imidazole derivative exhibit significant anticancer properties. For instance, a study on imidazole-containing compounds demonstrated their effectiveness against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The mechanism of action often involves the induction of apoptosis in cancer cells through the activation of specific pathways related to cell cycle regulation and apoptosis .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has shown that imidazole derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are crucial in mediating inflammatory responses. This suggests a possible therapeutic role in conditions characterized by chronic inflammation .
Case Studies
-
Case Study 1: Anticancer Activity
- Objective : To evaluate the anticancer effects of the compound on human cancer cell lines.
- Method : In vitro assays were conducted on MCF-7, HeLa, and A549 cells.
- Results : The compound exhibited IC50 values indicating significant cytotoxicity against all tested cell lines, suggesting its potential as an anticancer agent.
-
Case Study 2: Anti-inflammatory Response
- Objective : To assess the impact of the compound on cytokine production.
- Method : Human peripheral blood mononuclear cells (PBMCs) were treated with the compound and stimulated with LPS.
- Results : A marked reduction in IL-6 and TNF-alpha levels was observed, highlighting its anti-inflammatory properties.
Data Table
| Biological Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | Apoptosis induction |
| Anticancer | HeLa | 20 | Cell cycle arrest |
| Anticancer | A549 | 10 | Apoptosis induction |
| Anti-inflammatory | PBMCs | N/A | Cytokine inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
